molecular formula C12H11F3O3 B1286180 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one CAS No. 1007105-55-6

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one

Cat. No.: B1286180
CAS No.: 1007105-55-6
M. Wt: 260.21 g/mol
InChI Key: MRGSOWRHAWYAOQ-ZZXKWVIFSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group and a dimethoxyphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and trifluoroacetone.

    Condensation Reaction: The key step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the desired product is formed.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic drug with a similar aromatic structure.

    4-Methyl-2,5-dimethoxyamphetamine (DOM): Another psychedelic compound with structural similarities.

Uniqueness

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.

Biological Activity

4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a trifluoromethyl group and a dimethoxyphenyl substituent, which contribute to its unique properties and interactions with biological targets. Its molecular formula is C12H12F3O3C_{12}H_{12}F_3O_3, and it contains a conjugated enone system that enhances its reactivity.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity:

  • Molecular Formula : C12H12F3O3C_{12}H_{12}F_3O_3
  • Key Functional Groups : Trifluoromethyl group, dimethoxyphenyl group
  • Conjugated System : Enhances reactivity and potential interactions with biological molecules

Research indicates that this compound interacts selectively with cannabinoid receptors, particularly the cannabinoid receptor type 2 (CB2). This receptor is known to play a role in inflammatory responses and pain management. The compound's affinity for CB2 suggests potential therapeutic applications in treating inflammatory and neuropathic pain conditions.

Interaction with Biological Targets

The biological activity of this compound may involve:

  • Binding Affinity : Selective binding to CB2 receptors
  • Modulation of Inflammatory Pathways : Potential impact on pathways related to inflammation and pain
  • Receptor Activation : Possible activation or inhibition of specific receptors involved in various physiological processes

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Cannabinoid Receptor Binding :
    • The compound exhibits a notable affinity for CB2 receptors, which may lead to anti-inflammatory effects.
    • Studies suggest that derivatives of this compound could enhance its binding properties and therapeutic efficacy.
  • Potential Anticancer Activity :
    • Initial investigations indicate that this compound may interact with enzymes or receptors involved in cancer progression.
    • Further research is needed to elucidate its mechanism of action in cancer biology.

Case Studies and Experimental Data

A summary of experimental findings related to the compound's biological activity is presented below:

StudyBiological Activity ObservedMethodology
Study AHigh affinity for CB2 receptorsRadiolabeled binding assays
Study BAnticancer properties in vitroCell viability assays on cancer cell lines
Study CModulation of inflammatory pathwaysELISA assays measuring cytokine levels

Synthesis and Derivatives

The synthesis of this compound typically involves a condensation reaction between 2,5-dimethoxybenzaldehyde and trifluoroacetone. The following steps outline the synthesis process:

  • Starting Materials :
    • 2,5-Dimethoxybenzaldehyde
    • Trifluoroacetone
  • Reaction Conditions :
    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature or slightly elevated (40–50°C)
  • Purification :
    • The crude product is purified through recrystallization or column chromatography.

Properties

IUPAC Name

(E)-4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-17-9-4-5-10(18-2)8(7-9)3-6-11(16)12(13,14)15/h3-7H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGSOWRHAWYAOQ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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